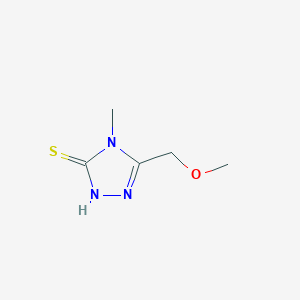

5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Description

Historical Development and Significance in Triazole Chemistry

The exploration of 1,2,4-triazole derivatives began in the mid-20th century, driven by their structural versatility and biological potential. The introduction of thiol (-SH) and methoxymethyl (-OCH2CH3) groups into the triazole scaffold marked a significant advancement, as these modifications enhanced solubility and reactivity. Early work focused on synthesizing analogs for antimicrobial applications, but the discovery of their kinase-inhibitory properties in the 2000s shifted attention toward anticancer research.

5-(Methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol emerged as a key compound due to its balanced electronic profile. The methoxymethyl group at position 5 improves hydrophilicity, while the methyl group at position 4 stabilizes the triazole ring through steric effects. These features distinguish it from earlier derivatives, such as 4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazole-3-thiol, which exhibited cytotoxicity against melanoma and pancreatic cancer cells.

Table 1: Milestones in Triazole-Thiol Derivative Research

Position in Heterocyclic Chemical Research

As a fused heterocycle, this compound combines nitrogen-rich triazole cores with sulfur-based thiol functionality, enabling diverse non-covalent interactions. Comparative studies highlight its unique behavior:

- Electronic Effects : The electron-donating methoxymethyl group increases nucleophilicity at the thiol position, facilitating disulfide bond formation with cysteine residues in proteins.

- Steric Influences : The methyl group at position 4 reduces ring flexibility, favoring planar conformations that enhance π-π stacking in materials science applications.

In contrast to purely aromatic triazoles (e.g., 4-phenyl derivatives), its aliphatic substitutions enable tunable lipophilicity, making it adaptable for both aqueous and organic reaction environments.

Relevance in Medicinal Chemistry and Materials Science

Medicinal Chemistry

The compound’s mechanism of action involves dual modulation of enzymatic and cellular pathways:

- Kinase Inhibition : Analogous triazole-thiols inhibit microtubule affinity-regulating kinases (MARKs), disrupting cancer cell proliferation.

- Antimicrobial Activity : Structural analogs demonstrate minimum inhibitory concentrations (MIC) of 3.25–5.00 µg/mL against Staphylococcus aureus and Escherichia coli.

Table 2: Biological Activity of Selected Triazole-Thiol Analogs

Materials Science

The thiol group enables surface functionalization in polymer composites, while the triazole ring contributes to thermal stability. Applications include:

- Conductive Polymers : Sulfur-mediated crosslinking enhances electron transport in polythiophene blends.

- Metal-Organic Frameworks (MOFs) : Triazole-thiols act as linkers for stabilizing porous architectures.

Research Evolution and Current Scientific Interest

Recent studies prioritize hybrid molecules combining triazole-thiols with pharmacophoric fragments (e.g., hydrazones, pyrroles). Key trends include:

- 3D Tumor Models : Evaluating compounds in spheroid cultures to mimic metastatic microenvironments.

- Migrastatic Agents : Targeting cancer cell migration via Rho GTPase pathway inhibition, as seen in N′-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide.

Ongoing synthetic efforts focus on regioselective modifications to optimize selectivity, exemplified by the use of hydrazide intermediates to generate Schiff base derivatives. Collaborative drug discovery platforms now screen these compounds against understudied targets, such as ferroptosis regulators and immune checkpoints.

Properties

IUPAC Name |

3-(methoxymethyl)-4-methyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3OS/c1-8-4(3-9-2)6-7-5(8)10/h3H2,1-2H3,(H,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZKOYGFGRZXZCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-3-thiosemicarbazide with formaldehyde and methanol, followed by cyclization to form the triazole ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to modify the triazole ring or other functional groups.

Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used to substitute the methoxymethyl group under basic conditions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Modified triazole derivatives.

Substitution: Various substituted triazole compounds.

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity

One of the primary applications of 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol is its antifungal properties. Studies have demonstrated that derivatives of this compound exhibit significant antifungal activity against various strains, including Aspergillus flavus, Mucor species, Aspergillus niger, and Aspergillus fumigatus. The structure-activity relationship indicates that substituents like the naphthyl group enhance antifungal efficacy, potentially due to their interaction with fungal cell membranes or enzymes involved in cell wall synthesis .

Cytotoxicity Against Cancer Cells

Research has also indicated that derivatives of this compound can be synthesized to exhibit cytotoxic effects against cancer cell lines such as human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231). The MTT assay has shown that certain derivatives possess higher selectivity towards cancer cells, suggesting potential as antitumor agents . For instance, compounds featuring hydrazone moieties have been identified as particularly effective in inhibiting cancer cell migration .

Agricultural Applications

Fungicides

Due to its antifungal properties, this compound can be explored as a potential fungicide in agriculture. The ability to inhibit fungal growth can help protect crops from various fungal diseases, thereby improving yield and quality. Its effectiveness against specific fungal pathogens positions it as a candidate for further development in agricultural formulations .

Materials Science

Corrosion Inhibition

The compound has been studied for its potential as a corrosion inhibitor for mild steel in acidic environments. Research indicates that it can significantly reduce the corrosion rate of steel when exposed to sulfuric acid solutions. The mechanism involves the adsorption of the triazole compound on the metal surface, forming a protective layer that inhibits corrosion processes .

Chemical Synthesis and Coordination Chemistry

Complex Formation with Metals

this compound has shown promise in coordination chemistry, particularly with transition metals like mercury. Studies have investigated the formation of dimeric and polymeric complexes with mercury(II), providing insights into their structural characteristics and potential applications in materials science and catalysis .

Data Tables

Case Studies

Case Study 1: Antifungal Efficacy

In a study evaluating the antifungal activity of various triazole derivatives, compounds similar to this compound were tested against clinical isolates of fungi. Results indicated a dose-dependent inhibition of fungal growth, highlighting the compound's potential as an effective antifungal agent in clinical settings.

Case Study 2: Cancer Cell Inhibition

A series of hydrazone derivatives based on this compound were synthesized and tested for cytotoxicity against different cancer cell lines. The most potent derivative demonstrated an IC50 value significantly lower than standard chemotherapy agents, suggesting its potential as a new therapeutic option for cancer treatment.

Mechanism of Action

The mechanism of action of 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The triazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as antimicrobial activity by inhibiting essential enzymes in microorganisms.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The pharmacological and physicochemical properties of 1,2,4-triazole-3-thiol derivatives are heavily influenced by substituents at positions 4 and 3. Below is a comparative analysis of key analogs:

Key Observations:

- Methoxymethyl vs. Adamantane (Position 5): The methoxymethyl group improves water solubility due to its polar ether linkage, whereas adamantane enhances lipophilicity, making it suitable for hydrophobic interactions in crystal engineering .

- Aromatic vs. In contrast, aliphatic groups like ethyl or methoxymethyl favor metabolic stability in biological systems.

Physicochemical Properties

- Melting Points and Solubility:

- HPLC Purity: Sulfonamide-triazole hybrids (e.g., ) achieve >97% purity, suggesting robust synthetic protocols for methoxymethyl derivatives.

Biological Activity

5-(Methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol (CAS Number: 113657-01-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound belongs to the class of 1,2,4-triazole derivatives, which are known for their wide range of biological activities. The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the target compound.

Synthetic Pathway:

- Starting Materials: The synthesis begins with thiosemicarbazide derivatives.

- Reagents: Common reagents include acyl chlorides and solvents like DMF (N,N-Dimethylformamide).

- Cyclization: The reaction proceeds through cyclization under basic conditions to form the triazole ring.

Anticancer Activity

Research has shown that 1,2,4-triazole derivatives exhibit notable anticancer properties. A study evaluated various S-substituted triazoles against colorectal cancer cell lines (HT-29) and found that certain derivatives demonstrated significant cytotoxicity. For instance, compounds designed with the triazole scaffold exhibited IC50 values in the micromolar range against HT-29 cells .

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| TZ55.7 | HT-29 | 12 | PDK1 inhibition |

| TZ53.7 | HT-29 | 15 | Cell cycle arrest |

| TZ3a.7 | HT-29 | 18 | Induction of apoptosis |

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Pre-screening against various bacterial strains revealed significant activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Microorganism | Zone of Inhibition (mm) | Reference Compound |

|---|---|---|

| Staphylococcus aureus | 20 | Vancomycin |

| Escherichia coli | 15 | Ampicillin |

| Candida albicans | 18 | Fluconazole |

The biological activity of triazole derivatives is often attributed to their ability to interact with specific molecular targets involved in disease pathways. For anticancer activity, these compounds can inhibit key kinases such as PDK1 and Raf kinase, leading to cell cycle arrest and apoptosis in tumor cells . The presence of sulfur in the thiol group enhances their reactivity and ability to form complexes with metal ions, which is crucial for their biological function.

Case Studies

- Colorectal Cancer Study : A series of novel S-substituted 1H-3-R-5-mercapto-1,2,4-triazoles were synthesized and evaluated for their antiproliferative effects on HT-29 cells. The most potent compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics .

- Antimicrobial Screening : Compounds derived from 1,2,4-triazole scaffolds were tested against various pathogens. Results indicated that several derivatives showed enhanced activity compared to traditional antibiotics, suggesting their potential as novel antimicrobial agents .

Q & A

Q. What are the optimal synthetic routes for 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, starting with nucleophilic addition of alkyl isothiocyanates to hydrazides, followed by alkaline cyclization. For example, alkylation of triazole-thiol precursors using methanol or propan-2-ol as solvents yields higher product purity (85–92% efficiency) . Key intermediates are characterized via ¹H NMR (e.g., δ 2.35 ppm for methyl groups) and IR spectroscopy (S-H stretch at ~2550 cm⁻¹). High-performance liquid chromatography (HPLC) with diode-array and mass spectrometric detection confirms compound purity (>98%) .

Q. How is the structural integrity of this compound validated experimentally?

Structural validation employs:

Q. What in vitro assays are used to screen the antimicrobial activity of triazole-thiol derivatives?

Standard assays include:

- Broth microdilution (MIC determination against Staphylococcus aureus, Escherichia coli).

- Agar diffusion for antifungal activity (e.g., Candida albicans).

- Comparative studies with reference drugs (e.g., fluconazole) to establish potency ratios .

Advanced Research Questions

Q. How do molecular docking studies inform the design of triazole-thiol derivatives with enhanced bioactivity?

Docking against target enzymes (e.g., lanosterol 14-α-demethylase [3LD6], anaplastic lymphoma kinase [2XP2]) predicts binding affinities. For example:

Q. How can contradictory data on biological activity across studies be resolved?

Discrepancies arise from variations in:

Q. What computational methods predict the pharmacokinetic properties of triazole-thiol derivatives?

Q. How are structure-activity relationships (SARs) derived for triazole-thiol analogs?

SARs are established by:

- Systematic substituent variation (e.g., methoxymethyl vs. phenoxy groups).

- Biological data clustering (e.g., enhanced antifungal activity with electron-withdrawing groups).

- 3D-QSAR models (e.g., CoMFA for steric/electrostatic field contributions) .

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.